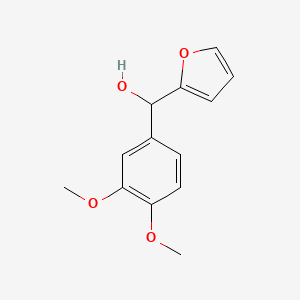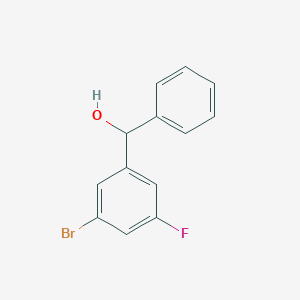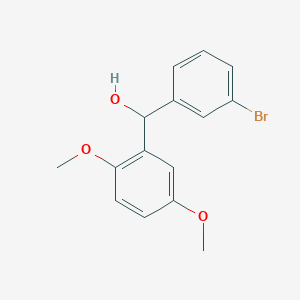
(2,5-Dimethoxyphenyl)(furan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethoxyphenyl)(furan-2-yl)methanol is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol. This compound is characterized by its unique structure, featuring a furan ring fused to a benzene ring with two methoxy groups at positions 2 and 5 on the benzene ring, and a hydroxymethyl group attached to the furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxyphenyl)(furan-2-yl)methanol typically involves the following steps:
Furan Derivative Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or by the dehydration of furfural.
Benzene Derivative Synthesis: The benzene ring with methoxy groups can be synthesized through electrophilic aromatic substitution reactions.
Coupling Reaction: The furan and benzene derivatives are then coupled using a suitable catalyst, such as palladium or nickel, under specific reaction conditions (e.g., temperature, pressure, solvent).
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors or batch reactors, depending on the scale and desired purity. The choice of catalyst and reaction conditions can be optimized to increase yield and reduce by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (2,5-Dimethoxyphenyl)(furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The furan ring can be reduced to form a dihydrofuran derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed:
Oxidation: (2,5-Dimethoxyphenyl)(furan-2-yl)carboxylic acid
Reduction: (2,5-Dimethoxyphenyl)(dihydrofuran-2-yl)methanol
Substitution: (2,5-Dimethoxyphenyl)(halogenated-furan-2-yl)methanol
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethoxyphenyl)(furan-2-yl)methanol has various applications in scientific research, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of furan derivatives on biological systems.
Industry: It can be used in the production of materials and chemicals with specific properties.
Wirkmechanismus
The mechanism by which (2,5-Dimethoxyphenyl)(furan-2-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The hydroxymethyl group can act as a hydrogen bond donor, while the furan ring can participate in π-π stacking interactions. These interactions can influence biological processes and pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(2,5-Dimethoxyphenyl)(furan-2-yl)methanol is unique due to its specific structural features. Similar compounds include:
2,5-Dimethoxybenzaldehyde: Similar in structure but lacks the furan ring.
Furan-2-ylmethanol: Similar in structure but lacks the methoxy groups on the benzene ring.
2,5-Dimethoxyphenol: Similar in structure but lacks the furan ring and hydroxymethyl group.
Eigenschaften
IUPAC Name |
(2,5-dimethoxyphenyl)-(furan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-15-9-5-6-11(16-2)10(8-9)13(14)12-4-3-7-17-12/h3-8,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPYVRQQYGPHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














